Amyloid beta-peptide(25-35) (Aβ25-35) is a synthetic peptide fragment of the full-length amyloid beta-peptide (Aβ), a naturally occurring peptide found in the human brain. [] Aβ is a major component of senile plaques, a hallmark of Alzheimer's disease (AD). [, ] Aβ25-35, corresponding to the 25th to 35th amino acids of the full-length Aβ, represents a highly toxic region of the peptide and exhibits similar aggregation properties, making it a valuable tool in AD research. [] It is extensively used in in vitro and in vivo studies to model AD and investigate the mechanisms of Aβ-induced neurotoxicity. [, , , , , , , , , , , , , , , , , , , ]
Amyloid beta-peptide (25-35) is a significant fragment of the amyloid beta-peptide, which is primarily associated with Alzheimer’s disease. This peptide is crucial for understanding the pathophysiology of neurodegenerative disorders, particularly due to its neurotoxic properties and its role in amyloid plaque formation in the brains of affected individuals. The sequence of this peptide is derived from the longer forms of amyloid beta-peptide, specifically the 40 and 42 amino acid variants, which are commonly found in human brains.
Amyloid beta-peptide (25-35) originates from the cleavage of amyloid precursor protein through the sequential actions of β-secretase and γ-secretase. The resulting fragments, particularly Aβ(1-40) and Aβ(1-42), are known to aggregate into fibrils that contribute to amyloid plaques observed in Alzheimer’s disease. The (25-35) fragment is recognized as the biologically active region responsible for the neurotoxic effects attributed to amyloid beta peptides .
Amyloid beta-peptide (25-35) falls under the classification of neurotoxic peptides. It is characterized by its ability to form β-sheet structures, which are critical for its aggregation and subsequent toxicity. This peptide is often used in research settings to study Alzheimer’s disease mechanisms and potential therapeutic interventions .
The synthesis of amyloid beta-peptide (25-35) typically involves solid-phase peptide synthesis using N-(9-fluorenylmethoxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to form the desired peptide chain. The synthesis process requires careful control of conditions to prevent premature aggregation, which can occur due to the peptide's inherent propensity to self-associate .
The molecular structure of amyloid beta-peptide (25-35) consists of a sequence of amino acids that can adopt various conformations, including random coils and β-sheets. Its chemical formula is .
The peptide typically exhibits a compact structure in aqueous environments, transitioning from random coil to β-sheet as it aggregates. This conformational change is critical for its toxicity and ability to form fibrils associated with Alzheimer’s disease .
Amyloid beta-peptide (25-35) undergoes several chemical reactions that lead to its aggregation:
The kinetics of these reactions have been studied using fluorescence spectroscopy and circular dichroism spectroscopy, revealing concentration-dependent aggregation behaviors .
The mechanism by which amyloid beta-peptide (25-35) exerts its neurotoxic effects involves several pathways:
Studies have demonstrated that administration of amyloid beta-peptide (25-35) leads to significant cognitive impairments in animal models, mirroring symptoms observed in Alzheimer’s disease patients .
Amyloid beta-peptide (25-35) typically exists as a white powder when synthesized and can be soluble in phosphate-buffered saline at physiological pH levels.
Amyloid beta-peptide (25-35) has several applications in scientific research:
Aβ25–35 (H-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-OH) encompasses the hydrophobic core (residues 29–35) and a membrane-anchoring domain of full-length Aβ peptides. This fragment retains the intrinsic aggregation propensity of Aβ1–42 while exhibiting enhanced solubility and faster fibrillation kinetics [2] [10]. Structural analyses reveal that Aβ25–35 adopts a β-sheet conformation in physiological environments, facilitated by intermolecular hydrogen bonding between Gly29, Ile31, Ile32, and Leu34 residues [2] [8]. The C-terminal domain (Ile31–Met35) forms a stable α-helix in membrane environments, enabling deep insertion into lipid bilayers [8]. This structural adaptability underlies its potent bioactivity despite the truncated sequence.
Table 1: Structural and Functional Properties of Aβ25–35 vs. Full-Length Aβ Peptides
Property | Aβ25–35 | Aβ1–42 | Functional Implications |
---|---|---|---|
Length | 11 residues | 42 residues | Smaller size enables rapid tissue diffusion |
Hydrophobic Core | Residues 29–35 (Ile-Ile-Gly-Leu-Met) | Residues 29–42 (including Val40, Ala42) | Comparable membrane insertion capability |
Aggregation Kinetics | Fibril formation within 12 hours | Fibril formation in 24–48 hours | Accelerated oligomerization enhances toxicity |
Solubility in Water | Highly soluble | Low solubility | Facilitates rapid biological distribution |
Physiological Occurrence | Neurons of subiculum/entorhinal cortex [10] | Throughout neocortex and hippocampus | Region-specific toxicity patterns |
As the minimal functional domain of full-length Aβ, Aβ25–35 replicates the neurotoxic profile of Aβ1–42 through multiple mechanisms:
The fragment's sequence conservation across vertebrates (>95% homology) and presence in elderly humans without AD suggest physiological functions, though its pathological aggregation overwhelms any beneficial roles in neurodegeneration [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7